2-甲氧基对苯二甲酸

描述

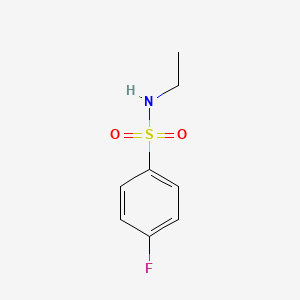

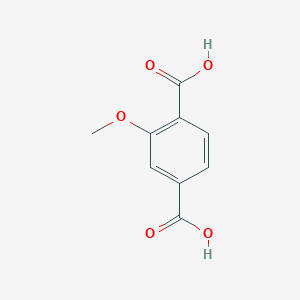

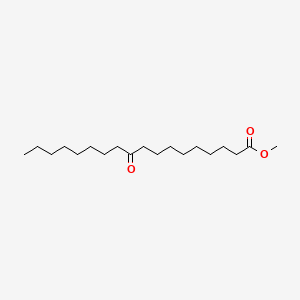

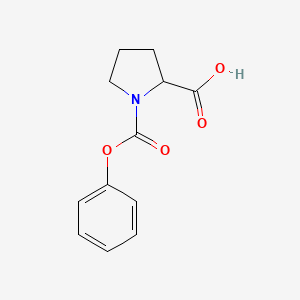

2-Methoxyterephthalic acid is a chemical compound with the molecular formula C9H8O5 . It has a molecular weight of 196.16 g/mol . The IUPAC name for this compound is 2-methoxyterephthalic acid .

Molecular Structure Analysis

The InChI code for 2-Methoxyterephthalic acid is1S/C9H8O5/c1-14-7-4-5 (8 (10)11)2-3-6 (7)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) . The Canonical SMILES representation is COC1=C (C=CC (=C1)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis

2-Methoxyterephthalic acid has a molecular weight of 196.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass is 196.03717335 g/mol . The topological polar surface area is 83.8 Ų . The heavy atom count is 14 . The compound is covalently bonded and has a unit count of 1 .科学研究应用

材料科学:金属有机框架(MOFs)

2-甲氧基对苯二甲酸用于合成MOFs,MOFs是由金属离子或簇配位到有机配体上的化合物。 这些框架具有高度的孔隙率,可用于气体储存、分离和催化 。将2-甲氧基对苯二甲酸掺入MOFs可以增强其功能,例如改善其用于环境监测的传感能力。

化学合成:铕配合物的配体

在化学合成中,2-甲氧基对苯二甲酸用作制备铕配合物的配体。 这些配合物因其对Fe3+离子和pH值的双重传感特性而被研究,这些特性在生物医学和环境应用中具有重要意义 。检测Fe3+离子的能力尤其重要,因为它与各种疾病和环境污染有关。

色谱法:分析标准品

2-甲氧基对苯二甲酸用作色谱法的分析标准品,色谱法是一种用于分离和分析混合物的技术。 它有助于校准仪器和验证方法,确保环境测试和食品安全等各个领域的结果准确可靠 。

分析研究:生物标志物发现

在分析研究中,2-甲氧基对苯二甲酸是用于生物标志物发现的构建模块的一部分。 它有助于识别新的药物开发靶点,并通过先进的基因编辑和克隆技术诊断疾病 。

生命科学:细胞培养基

2-甲氧基对苯二甲酸可能参与细胞培养基的制备,细胞培养基对于生命科学研究中的细胞生长和维持至关重要。 它可以影响细胞的生长和生产力,从而在生物制药开发和制造中发挥作用 。

临床诊断:分子即时检测

虽然2-甲氧基对苯二甲酸没有直接用于临床诊断,但像2-甲氧基对苯二甲酸这样的化合物有助于开发分子即时检测。 这些检测对于快速诊断和治疗传染病至关重要,在个性化医疗和抗菌素耐药性时代,这一点越来越重要 。

环境测试:监测和传感

2-甲氧基对苯二甲酸与环境测试相关,它可以作为设计用于监测污染物和有毒物质的传感器的一部分。 它在MOFs开发中的作用有助于创建能够以高灵敏度检测和测量环境危害的装置 。

安全和危害

When handling 2-Methoxyterephthalic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

未来方向

作用机制

Target of Action

2-Methoxyterephthalic acid is primarily used in the synthesis of metal-organic frameworks (MOFs), specifically europium-based MOFs . These MOFs have been reported to exhibit sensing properties towards Fe3+ ions and pH changes .

Mode of Action

The interaction of 2-Methoxyterephthalic acid with its targets primarily involves the formation of MOFs. The compound forms a framework with europium(III), resulting in a MOF that exhibits sensing properties . The MOF shows a sensor turn-off response towards Fe3+ ion concentrations in the range 0.5–3.7 ppm, and a turn-on response towards a decrease of pH from 5.4 to 3.0 .

Biochemical Pathways

The compound’s role in the formation of mofs suggests it may influence pathways related to metal ion detection and ph sensing .

Pharmacokinetics

It’s known that the compound is a solid, often appearing as a white crystalline powder . It is soluble in high-temperature organic solvents such as dimethyl sulfoxide and hot ethanol .

Result of Action

The primary result of 2-Methoxyterephthalic acid’s action is the formation of MOFs with sensing properties. These MOFs can detect changes in Fe3+ ion concentrations and pH levels . The MOF exhibits a dynamic quenching mechanism for the fluorescence turn-off response due to the presence of Fe3+ ions, and a ligand protonation mechanism for the turn-on response to a decrease in pH .

Action Environment

The action of 2-Methoxyterephthalic acid can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the temperature of the solvent . Additionally, the sensing properties of the resulting MOFs can be influenced by the presence of Fe3+ ions and the pH of the environment .

生化分析

Biochemical Properties

It is known that it can serve as an organic synthesis intermediate, used in the synthesis of other compounds . It can also be used in polymer chemistry as one of the raw materials for polyester compounds .

Molecular Mechanism

It is known that it can be synthesized from terephthalic acid through a chloroacetic anhydride derivative, followed by a substitution reaction with methanol under acidic conditions

属性

IUPAC Name |

2-methoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBBXLZPRXHYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300479 | |

| Record name | 2-methoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5156-00-3 | |

| Record name | 5156-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)